molecular formula C10H19NO2 B13962860 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 600139-69-3

2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B13962860
CAS No.: 600139-69-3
M. Wt: 185.26 g/mol
InChI Key: NBVHPSGXLIHEOE-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by the presence of an ethoxy group and a methylpiperidinyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2-methylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol
  • 2-Ethoxy-4-(4-pyridin-2-yl-piperazin-1-ylimino)-methyl-phenol
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol

Uniqueness

2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both an ethoxy group and a methylpiperidinyl group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

600139-69-3

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-ethoxy-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C10H19NO2/c1-3-13-8-10(12)11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3

InChI Key

NBVHPSGXLIHEOE-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCCCC1C

Origin of Product

United States

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